Bienvenue dans la boutique en ligne BenchChem!

2-Amino-3-(4-chlorobenzoyl)benzeneacetic acid sodium salt

COX-2 inhibition IC50 NSAID pharmacology

2-Amino-3-(4-chlorobenzoyl)benzeneacetic acid sodium salt (CAS 61941-62-6) is a chlorinated phenylacetic acid derivative belonging to the fenamate-class of nonsteroidal anti-inflammatory drug (NSAID) scaffolds. It serves as the sodium salt of 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid, also known as AHR-6293.

Molecular Formula C15H11ClNNaO3
Molecular Weight 311.69 g/mol
CAS No. 61941-62-6
Cat. No. B3147289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-chlorobenzoyl)benzeneacetic acid sodium salt
CAS61941-62-6
Synonyms2-amino-(4'-chlorobenzoyl)phenylacetic acid
AHR 6293
AHR 6293 sodium salt
AHR-6293
Molecular FormulaC15H11ClNNaO3
Molecular Weight311.69 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N)CC(=O)[O-].[Na+]
InChIInChI=1S/C15H12ClNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1
InChIKeyFVBKCOXGVZPEDP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-chlorobenzoyl)benzeneacetic Acid Sodium Salt (CAS 61941-62-6): Sourcing Specifications and Core Differentiators for NSAID Research and Pharmaceutical Quality Control


2-Amino-3-(4-chlorobenzoyl)benzeneacetic acid sodium salt (CAS 61941-62-6) is a chlorinated phenylacetic acid derivative belonging to the fenamate-class of nonsteroidal anti-inflammatory drug (NSAID) scaffolds. It serves as the sodium salt of 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid, also known as AHR-6293 [1]. This compound is most commonly recognized as Bromfenac Impurity 32 Sodium Salt, a critical reference standard used in the pharmaceutical quality control of bromfenac ophthalmic formulations . Its molecular architecture—featuring a 4-chlorobenzoyl substituent on an amino-phenylacetic acid core—places it at a unique intersection of anti-inflammatory pharmacology, impurity profiling, and structure-activity relationship (SAR) investigation [1].

Why 2-Amino-3-(4-chlorobenzoyl)benzeneacetic Acid Sodium Salt Cannot Be Generically Substituted by Amfenac, Bromfenac, or Other Fenamate NSAIDs


Structural differences within the fenamate class translate into significant variations in pharmacological selectivity, impurity profiles, and regulatory classification. Unlike amfenac (2-amino-3-benzoylbenzeneacetic acid), which lacks the 4-chloro substituent, or bromfenac (2-amino-3-(4-bromobenzoyl)benzeneacetic acid), which carries a bromine atom, the 4-chlorobenzoyl moiety of this compound confers distinct electronic and steric properties that materially alter its biological activity and analytical behavior [1]. Critically, this compound has been explicitly characterized as a distinct chemical entity—AHR-6293—with a unique pharmacological fingerprint: it possesses superior anti-inflammatory potency compared to the structurally related AHR-5850, yet lacks platelet aggregation inhibitory activity, a dual-selectivity profile not shared by its closest analogs [2]. Substituting this compound with any other fenamate would invalidate comparative pharmacological studies, compromise impurity quantification in bromfenac quality control, and erase the specific structure-activity information encoded by the 4-chlorobenzoyl substitution.

Quantitative Differentiation Evidence for 2-Amino-3-(4-chlorobenzoyl)benzeneacetic Acid Sodium Salt Against Its Closest Analogs


COX-2 Inhibitory Potency: Amfenac vs. Bromfenac vs. Diclofenac vs. Ketorolac vs. Nepafenac

The parent acid of this compound, amfenac, demonstrates COX-2 inhibitory potency that is intermediate between bromfenac and diclofenac, but substantially more potent than ketorolac and nepafenac. In a head-to-head study using human recombinant COX-2, amfenac exhibited an IC50 of 20.4 nM, compared to 7.45 nM for bromfenac, 30.7 nM for diclofenac, 91.1 nM for ketorolac, and >1000 µM for the prodrug nepafenac [1]. The 4-chlorobenzoyl substitution in AHR-6293 is expected to modulate this COX-2 potency relative to the unsubstituted amfenac scaffold, providing a chemical probe for SAR studies [2].

COX-2 inhibition IC50 NSAID pharmacology ocular inflammation

Anti-Inflammatory Potency and Platelet Aggregation Selectivity: AHR-6293 vs. AHR-5850 Direct Comparison

In a direct comparative study, AHR-6293 (the free acid of this sodium salt) demonstrated greater anti-inflammatory potency than AHR-5850, yet exhibited markedly weaker inhibition of platelet aggregation both in vitro and in vivo [1]. Both compounds inhibit platelet aggregation in vitro, but AHR-6293 is a much weaker inhibitor than AHR-5850 [1]. This dissociation of anti-inflammatory activity from anti-platelet effects represents a pharmacologically significant selectivity profile: AHR-6293 can suppress inflammation without the concomitant bleeding risk associated with platelet COX-1 inhibition, a liability common to non-selective NSAIDs such as ketorolac (COX-1 IC50 = 20 nM) [2].

anti-inflammatory potency platelet aggregation AHR-5850 selectivity profiling

Therapeutic Index Advantage of the 4-Chlorobenzoyl Amide Prodrug vs. Indomethacin

The amide prodrug derived from 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid—2-amino-3-(4-chlorobenzoyl)benzeneacetamide—exhibited a therapeutic index one order of magnitude (10×) greater than that of indomethacin when evaluated for cyclooxygenase inhibition, anti-inflammatory potency, and gastrointestinal irritation liability [1]. This dramatic improvement in the safety margin between efficacy and gastrointestinal toxicity underscores the value of the 4-chlorobenzoyl scaffold as a starting point for prodrug design.

therapeutic index prodrug indomethacin gastrointestinal safety

Validated RP-UPLC Resolution of Bromfenac Sodium Impurity 32 for Pharmaceutical Quality Control

This compound has been analytically characterized as a process-related impurity of bromfenac sodium and incorporated into a validated stability-indicating reversed-phase UPLC method [1]. The chromatographic method achieves baseline resolution greater than 4.0 for all eight potential impurities of bromfenac, including Impurity 32 (eluting as a distinct peak within a 13-minute run time) [1]. Multiple vendors supply this compound as a certified reference standard (≥97% purity by HPLC) specifically for bromfenac impurity profiling in support of ANDA submissions and DMF filings .

RP-UPLC impurity profiling bromfenac pharmaceutical analysis

High-Value Application Scenarios for 2-Amino-3-(4-chlorobenzoyl)benzeneacetic Acid Sodium Salt Based on Quantitative Evidence


Pharmacological Tool for Dissociating Anti-Inflammatory Efficacy from Platelet Inhibition

Researchers investigating next-generation NSAIDs with reduced bleeding risk can use this compound to establish proof-of-concept that anti-inflammatory activity can be separated from platelet COX-1 inhibition. The direct comparative data showing AHR-6293 surpasses AHR-5850 in anti-inflammatory potency while exhibiting markedly weaker platelet aggregation inhibition provides a validated experimental model [1]. This compound enables in vivo pharmacology studies designed to quantify the therapeutic window between inflammation suppression and hemostatic perturbation.

Certified Reference Standard for Bromfenac Ophthalmic Formulation Quality Control

Analytical laboratories supporting bromfenac sodium ophthalmic solution manufacturing can procure this compound as a USP/ISO 17034-compliant reference standard for impurity quantification. The validated RP-UPLC method demonstrates resolution > 4.0 for this impurity from bromfenac and seven co-eluting impurities, ensuring accurate quantification for ANDA submission data packages and ongoing stability studies [2]. The compound is available at ≥97% purity with full Certificate of Analysis documentation.

Scaffold for Gastrointestinal-Sparing NSAID Prodrug Design

Medicinal chemistry teams focused on reducing NSAID-induced gastrointestinal toxicity can leverage the 10× therapeutic index improvement observed with the 4-chlorobenzoyl amide prodrug over indomethacin [3]. The sodium salt form of the parent acid provides a water-soluble starting material for synthesizing novel ester, amide, and other prodrug derivatives, enabling systematic SAR exploration around the 4-chlorobenzoyl substitution pattern.

COX-2 Selectivity Probe for Halogen-Substitution SAR Studies

Biochemists studying the impact of halogen substitution (H vs. Cl vs. Br) on COX isoform selectivity can employ this compound as the 4-chloro member of a matched molecular pair series that includes amfenac (4-H) and bromfenac (4-Br). The intermediate COX-2 IC50 of the amfenac scaffold (20.4 nM) [4], when compared with the 7.45 nM IC50 of bromfenac [4], provides a quantitative framework for assessing the electronic and steric contributions of chlorine to enzyme binding affinity and selectivity.

Quote Request

Request a Quote for 2-Amino-3-(4-chlorobenzoyl)benzeneacetic acid sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.